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Compound of Interest

Compound Name: CK156

Cat. No.: B10824041

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CK156, a selective Death-Associated Protein
Kinase (DAPK) family inhibitor, with other known inhibitors of this pathway. The information
presented is collated from publicly available research and supplier data to facilitate an
independent verification of its mechanism of action.

Introduction to CK156 and the DAPK Signaling
Pathway

CK156 has been identified as a potent and highly selective chemical probe for Death-
Associated Protein Kinase (DAPK), with a particular affinity for DRAK1 (DAPK-related
apoptosis-inducing protein kinase 1), also known as STK17A. The DAPK family of
serine/threonine kinases are key regulators of programmed cell death (apoptosis) and
autophagy. Dysregulation of the DAPK signaling pathway has been implicated in various
diseases, including cancer and neurodegenerative disorders, making its members attractive
therapeutic targets.

The DAPK signaling cascade is activated by various stimuli, leading to the initiation of
apoptosis through p53-dependent or -independent pathways, or the induction of autophagy.
Key members of this family include DAPK1, DAPK2, DAPKS3 (ZIPK), DRAK1, and DRAK?2.
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Comparative Analysis of CK156 and Alternative
DAPK Inhibitors

An independent verification of a compound's mechanism of action requires a thorough
comparison with existing molecules targeting the same pathway. Below are tables summarizing
the quantitative data for CK156 and a selection of alternative DAPK family inhibitors.

Table 1: In Vitro Kinase Inhibition Profile

This table presents the half-maximal inhibitory concentration (IC50) or dissociation constant
(Kd) values of various inhibitors against members of the DAPK family. Lower values indicate
higher potency.
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Compound Name Primary Target(s) IC50 / Kd (nM) Selectivity Notes
Highly selective. IC50
IC50: 182 nM _
for CK2al is 34 uM
CK156 DRAK1 (STK17A) (cellular); Kd: 21 _
and for CK2a2 is 39
nM[1][2]

M. [1][3]

IC50: 69 nM (DAPK1), Selective against a

TC-DAPK 6 DAPK1, DAPK3 225 nM (DAPK3)[4][5] panel of 48 other
[61[71[8] kinases.[5]
HS38 DAPK1, DAPK3 Kd: 300 nM (DAPK1),  Also inhibits PIM3 with
(ZIPK) 280 nM (DAPK3)[1] an IC50 of 200 nM.[1]

Also shows activity
DRAK2-IN-1 DRAK?2 (STK17B) IC50: 3 nM[1][2] against DRAK1 (IC50
=51 nM).[1][2]

Over 100-fold
IC50: 34 nM; Kd: 5.6 o
SGC-STK17B-1 DRAK2 (STK17B) selectivity over

nM[1][3]
STK17A (DRAK1).[2]
STK17A (DRAK1), IC50: 23 nM Potent dual inhibitor.
STK17A/B-IN-1
STK17B (DRAK?2) (STK17A)[3] [2]
Showed no inhibition
Compound 4q DAPK1 IC50: 1.09 puMJ[9] of DAPK2 and DAPK3

at 10 uM.[9]

Signaling Pathway and Experimental Workflow
Diagrams

To visually represent the concepts discussed, the following diagrams were generated using the
DOT language.
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DAPK Signaling Pathway Overview
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Workflow for Inhibitor Validation

Experimental Protocols for Independent Verification
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To independently verify the mechanism of action of CK156, a series of experiments should be
conducted. Below are detailed methodologies for key assays.

In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)

This assay determines the direct inhibitory effect of a compound on the kinase's enzymatic
activity.

Objective: To determine the IC50 value of CK156 and its alternatives against DRAK1 and other
DAPK family members.

Materials:
e Recombinant human DAPK family kinases (DAPK1, DAPK3, DRAK1, DRAK2).
e Z'-LYTE™ Kinase Assay Kit - Ser/Thr.
o ATP.
e Test compounds (CK156 and alternatives) dissolved in DMSO.
o Assay plates (e.g., 384-well).
» Plate reader capable of fluorescence resonance energy transfer (FRET).
Procedure:
e Prepare Reagents:
o Prepare a dilution series of the test compounds in DMSO.
o Prepare the kinase, peptide substrate, and ATP solutions in the provided kinase buffer.
» Kinase Reaction:
o Add 2.5 puL of the diluted test compound to the assay wells.

o Add 5 pL of the kinase/peptide substrate mixture.
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o Initiate the reaction by adding 2.5 pL of the ATP solution. The final reaction volume is 10
ML.

o Incubate the plate at room temperature for 1 hour.

o Development:
o Add 5 pL of the development reagent to each well.
o Incubate for 1 hour at room temperature.

o Data Acquisition:

o Read the plate on a fluorescence plate reader, measuring the emission at two
wavelengths (e.g., 445 nm and 520 nm).

o Calculate the emission ratio, which is proportional to the extent of substrate
phosphorylation.

o Data Analysis:
o Plot the percentage of inhibition against the logarithm of the compound concentration.

o Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This assay confirms that the compound can enter cells and bind to its intended target.
Objective: To measure the apparent affinity of CK156 for DRAK1 in living cells.
Materials:

o HEK293 cells.

¢ Plasmid encoding DRAK1 fused to NanoLuc® luciferase.

e NanoBRET™ Kinase Tracer.
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NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

Test compound (CK156).

Opti-MEM® | Reduced Serum Medium.

White, 96-well assay plates.

Luminometer.

Procedure:

e Cell Preparation:

o Transfect HEK293 cells with the DRAK1-NanoLuc® fusion plasmid.
o After 24 hours, harvest and resuspend the cells in Opti-MEM®.

o Assay Setup:

[¢]

Dispense the cell suspension into the wells of the assay plate.

Add the NanoBRET™ Tracer to all wells.

[¢]

[e]

Add the test compound (CK156) in a serial dilution to the appropriate wells.

Incubate at 37°C in a CO2 incubator for 2 hours.

o

 Signal Detection:

o Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture
to all wells.

o Read the plate within 10 minutes on a luminometer capable of measuring filtered
luminescence at 450 nm and >600 nm.

o Data Analysis:
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o Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor
emission.

o Plot the NanoBRET™ ratio against the logarithm of the compound concentration.

o Determine the IC50 value, which represents the concentration of the compound that
displaces 50% of the tracer.

Cell Viability Assay

This assay assesses the effect of the inhibitor on cell survival and proliferation.

Objective: To determine the effect of CK156 on the viability of cell lines where the DAPK
pathway is relevant.

Materials:

o Cancer cell line with known DAPK pathway activity (e.g., HeLa, MOLM-13).

o Cell culture medium and supplements.

e Test compound (CK156).

o CellTiter-Glo® Luminescent Cell Viability Assay Kit.

o Opaque-walled 96-well plates.

e Luminometer.

Procedure:

o Cell Plating:
o Seed the cells in the 96-well plates at an appropriate density.
o Allow the cells to attach overnight.

e Compound Treatment:
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o Treat the cells with a serial dilution of CK156.

o Include a vehicle control (DMSO).

o Incubate for 72 hours.

e Assay:

[¢]

Equilibrate the plate and its contents to room temperature.

[¢]

Add CellTiter-Glo® Reagent to each well.

[e]

Mix on an orbital shaker for 2 minutes to induce cell lysis.

o

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

o Data Acquisition:

o Measure the luminescence using a plate-reading luminometer.

o Data Analysis:

o Normalize the data to the vehicle control.

o Plot the percentage of cell viability against the logarithm of the compound concentration to
determine the GI50 (concentration for 50% growth inhibition).

By performing these and other related experiments, researchers can independently verify the
mechanism of action, potency, and selectivity of CK156, and objectively compare its
performance against other DAPK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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